Cas no 860574-18-1 (6-(ethoxymethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one)

6-(ethoxymethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one 化学的及び物理的性質
名前と識別子
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- 6-(ethoxymethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
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6-(ethoxymethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | E273491-500mg |
6-(ethoxymethyl)-2-thioxo-2,3-dihydropyrimidin-4(1h)-one |
860574-18-1 | 500mg |
$ 250.00 | 2022-06-05 | ||
Life Chemicals | F1967-3698-5g |
6-(ethoxymethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one |
860574-18-1 | 95%+ | 5g |
$810.0 | 2023-09-06 | |
Life Chemicals | F1967-3698-1g |
6-(ethoxymethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one |
860574-18-1 | 95%+ | 1g |
$270.0 | 2023-09-06 | |
Life Chemicals | F1967-3698-10g |
6-(ethoxymethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one |
860574-18-1 | 95%+ | 10g |
$1134.0 | 2023-09-06 | |
Chemenu | CM301821-1g |
6-(ethoxymethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one |
860574-18-1 | 95% | 1g |
$668 | 2023-03-20 | |
TRC | E273491-1g |
6-(ethoxymethyl)-2-thioxo-2,3-dihydropyrimidin-4(1h)-one |
860574-18-1 | 1g |
$ 390.00 | 2022-06-05 | ||
TRC | E273491-100mg |
6-(ethoxymethyl)-2-thioxo-2,3-dihydropyrimidin-4(1h)-one |
860574-18-1 | 100mg |
$ 70.00 | 2022-06-05 | ||
Life Chemicals | F1967-3698-0.5g |
6-(ethoxymethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one |
860574-18-1 | 95%+ | 0.5g |
$256.0 | 2023-09-06 | |
Life Chemicals | F1967-3698-2.5g |
6-(ethoxymethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one |
860574-18-1 | 95%+ | 2.5g |
$540.0 | 2023-09-06 | |
Chemenu | CM301821-1g |
6-(ethoxymethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one |
860574-18-1 | 95% | 1g |
$668 | 2021-08-18 |
6-(ethoxymethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one 関連文献
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
6-(ethoxymethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-oneに関する追加情報
6-(ethoxymethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: A Comprehensive Overview
6-(ethoxymethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, also known by its CAS number 860574-18-1, is a compound of significant interest in the field of organic chemistry and pharmacology. This compound belongs to the class of pyrimidinones, which are well-known for their diverse biological activities and applications in drug discovery. The structure of this compound is characterized by a pyrimidine ring system with a thioxo group at position 2 and an ethoxymethyl substituent at position 6, along with a ketone group at position 4. These structural features contribute to its unique chemical properties and potential bioactivity.
The synthesis of 6-(ethoxymethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves a series of well-established organic reactions, including condensation and cyclization processes. Researchers have explored various synthetic pathways to optimize the yield and purity of this compound. Recent studies have focused on the use of microwave-assisted synthesis to enhance reaction efficiency and reduce reaction time, which is a promising approach for scaling up production in pharmaceutical settings.
In terms of biological activity, 6-(ethoxymethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has shown potential as an anti-inflammatory agent. Preclinical studies have demonstrated its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests that the compound could be a candidate for the development of novel anti-inflammatory drugs, particularly for conditions such as arthritis and inflammatory bowel disease.
Beyond its pharmacological applications, this compound has also been investigated for its role in materials science. The thioxo group in the molecule imparts unique electronic properties, making it a potential candidate for use in organic electronics. Recent research has explored its application as a component in organic light-emitting diodes (OLEDs), where it has shown promise as an efficient electron transport layer material.
The structural versatility of 6-(ethoxymethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has also led to its use as a building block in medicinal chemistry. By modifying the substituents on the pyrimidine ring, researchers can tailor the compound's properties for specific therapeutic applications. For instance, substituting the ethoxymethyl group with other functional groups has been shown to enhance its solubility and bioavailability, which are critical factors in drug design.
In conclusion, CAS No. 860574-18-1, or 6-(ethoxymethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, is a multifaceted compound with significant potential in both pharmacology and materials science. Its unique structure and diverse biological activities make it a valuable tool for researchers across various disciplines. As ongoing studies continue to uncover new applications and optimizations for this compound, it is poised to play an increasingly important role in advancing scientific and technological innovations.
860574-18-1 (6-(ethoxymethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one) 関連製品
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